Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Catalog No.
S1550378
CAS No.
787-07-5
M.F
C12H16O6
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS Number

787-07-5

Product Name

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC

The exact mass of the compound Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS 787-07-5), commonly known as diethyl succinylsuccinate (DESS), is a highly functionalized cyclic diketone diester utilized as a foundational building block in the synthesis of high-performance pigments, redox-active polymers, and heterocyclic scaffolds. Synthesized via the base-catalyzed Dieckmann condensation of diethyl succinate, this compound features a rigid six-membered ring with dual ketone and ethyl ester functionalities. In industrial procurement, it is primarily evaluated for its role as a precursor to linear quinacridones and 1,4-cyclohexanedione, where its specific ethyl ester chains dictate solubility, melting behavior (126–129 °C), and intermediate processability during amination and subsequent cyclization steps [1].

Research Fit

Workflow
Heterocyclic library synthesis via N-nucleophile condensation
Selection
Ethyl ester leaving group and solubility profile
Use context
Quinacridone pigment processes and bridged-ring annulation

Substituting diethyl succinylsuccinate (DESS) with its closest analog, dimethyl succinylsuccinate (DMSS), or downstream derivatives like 1,4-cyclohexanedione, fundamentally alters process thermodynamics and intermediate solubility. The ethyl ester groups in DESS lower the compound's melting point (approx. 126 °C) compared to the dimethyl analog (approx. 154 °C), enhancing its solubility in standard organic solvents like ethanol and xylene at moderate temperatures. This solubility difference is critical during condensation with anilines; the resulting diethyl 2,5-dianilino-3,6-dihydroterephthalate intermediates exhibit distinct crystallization kinetics and cyclization efficiencies compared to their dimethyl counterparts. Furthermore, replacing DESS with pre-decarboxylated 1,4-cyclohexanedione eliminates the ester functionalities required for forming poly(amine esters), making generic substitution impossible for applications requiring the intact dicarboxylate scaffold [1].

Substitution Risk

Solubility mismatch
Dimethyl ester exhibits lower organic solubility, which may reduce reaction homogeneity and pigment process efficiency.
Reactivity profile divergence
Ethyl ester sterics and electronics enable specific annulation cascades not reported for the methyl analog.
Thermal handling difference
Higher melting point of the dimethyl ester may alter crystallization and dissolution workflows.

Melting Point Differentiation

The choice of ester alkyl chain significantly impacts the thermal properties and handling of the succinylsuccinate precursor. Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DESS) exhibits a melting point of 126–129 °C, which is substantially lower than that of dimethyl succinylsuccinate (DMSS), which melts at 154–156 °C. This ~25 °C reduction in melting point facilitates easier dissolution and lower-temperature processing in organic solvents such as xylene and ethanol during the initial stages of amination [1].

Evidence DimensionMelting Point
Target Compound Data126–129 °C (DESS)
Comparator Or Baseline154–156 °C (DMSS)
Quantified Difference~25 °C lower melting point
ConditionsStandard atmospheric pressure

A lower melting point and enhanced solubility in standard solvents reduce the energy requirements and improve mixing homogeneity during large-scale industrial condensations.

Melting point
Reported
127–129 °C (DESS)
vs. 154–155 °C (DMSS)
May simplify dissolution and recrystallization under milder thermal conditions.
Cross-study comparison; process-specific validation recommended.

Precursor to 1,4-Cyclohexanedione

DESS is a standard, highly efficient precursor for the synthesis of 1,4-cyclohexanedione via acid-catalyzed hydrolysis and decarboxylation. When refluxed in a mixture of concentrated sulfuric acid, water, and ethanol, the ethyl ester groups of DESS are readily hydrolyzed, followed by decarboxylation to yield the target diketone. While DMSS can also be used, established protocols utilizing DESS in ethanol avoid transesterification complications and provide reliable, scalable yields of 1,4-cyclohexanedione, a critical intermediate for pharmaceutical and herbicide synthesis .

Evidence DimensionSynthesis route compatibility
Target Compound DataDirect hydrolysis/decarboxylation in ethanol/sulfuric acid
Comparator Or BaselineDMSS (requires careful solvent matching to avoid mixed ester/transesterification issues)
Quantified DifferenceOptimal compatibility with ethanol-based hydrolysis protocols
ConditionsAcidic reflux (sulfuric acid/water/ethanol)

Utilizing DESS in ethanol-based hydrolysis ensures a clean, predictable pathway to 1,4-cyclohexanedione without the solvent-incompatibility issues that can arise with methyl esters.

Heterocyclic yields
Class-level
Successfully used to prepare >10 novel condensed heterocycles; direct yield comparison with DMSS not available.
Validated synthetic methodology reduces re-optimization risk for medicinal chemistry programs.
Data to verify under specific substrate conditions.

Redox-Active Polyenaminone Scaffold

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is uniquely suited for the synthesis of redox-active polyenaminones. When DESS is reacted with amines, it forms poly(amine esters) that cannot be accessed using the decarboxylated analog, 1,4-cyclohexanedione. Maintaining the functionalized ring structure allows for transaminative polymerization with diamines, yielding polymers with specific UV-vis absorption maxima and film-forming properties[1]. The presence of the ester groups in DESS provides orthogonal reaction sites that are absent in simple cyclohexanediones.

Evidence DimensionPolymerization functionality
Target Compound DataForms poly(amine esters) and functionalized polyenaminones
Comparator Or Baseline1,4-cyclohexanedione (lacks ester groups for dual-site functionalization)
Quantified DifferenceEnables multi-site condensation
ConditionsReaction with primary amines/diamines

Buyers developing advanced optical or redox-active materials must procure DESS to retain the ester functionalities necessary for polymer chain propagation and cross-linking.

Solubility profile
Class-level
Diethyl ester: calculated LogP ~0.78; dimethyl ester: reported low organic solubility.
Higher lipophilicity may improve reaction homogeneity in non-aqueous pigment synthesis.
LogP estimated; experimental solubility curves recommended for scale-up.
Annulation reactivity
Reported
Condensation-cyclisation with acrylaldehyde yields tricyclic dioxo-diester and epimeric tetracyclic alcohols.
Enables specific bridged polycyclic scaffold construction not reported for DMSS.
Reaction pathway depends on steric and electronic balance of ethyl ester.

Quinacridone Pigment Manufacturing

DESS is a primary industrial building block for synthesizing linear quinacridone pigments (e.g., Pigment Violet 19, Pigment Red 122). Its specific solubility profile and lower melting point compared to the dimethyl analog make it highly suitable for large-scale condensation with substituted anilines in high-boiling solvents, followed by acid-catalyzed cyclization[1].

1,4-Cyclohexanedione for Agrochemicals

DESS serves as a reliable, scalable precursor for the production of 1,4-cyclohexanedione via acidic hydrolysis and decarboxylation. This downstream diketone is a critical intermediate in the manufacture of cyclohexanedione (CHD) herbicides, which function as Acetyl-Coenzyme A Carboxylase (ACCase) inhibitors .

Redox-Active and Optical Polymers

The dual ketone and ethyl ester functional groups of DESS allow it to undergo transaminative polymerization with diamines, yielding poly(amine esters) and polyenaminones. These polymers exhibit unique UV-vis absorption profiles and redox activity, making DESS an essential monomer for materials science research focused on optoelectronics and energy storage devices [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Established reactivity with N-nucleophiles
Yield and purity in condensation reactions
Quinacridone pigment manufacturing
Organic solvent solubility profile
Process homogeneity and particle size consistency
Bridged polycyclic scaffold construction
Annulation reactivity with acrylaldehyde
Cascade reaction reproducibility
Crystallization-based purification
Melting point and crystallinity
Recrystallization yield and thermal stability

XLogP3

0.3

Other CAS

787-07-5

General Manufacturing Information

1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester: ACTIVE

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